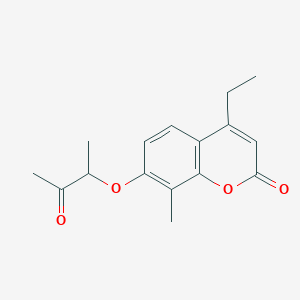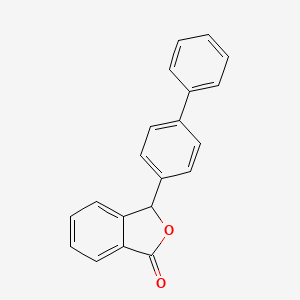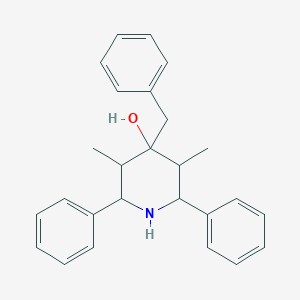
4-ethyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. It is commonly known as Warfarin, which is a widely used anticoagulant medication. Warfarin is used to prevent and treat blood clots in various medical conditions such as deep vein thrombosis, pulmonary embolism, and atrial fibrillation. In addition to its clinical use, Warfarin has also been used in scientific research for its unique properties and mechanism of action.
Mecanismo De Acción
Warfarin works by inhibiting the synthesis of vitamin K-dependent clotting factors in the liver. These factors are essential for the formation of blood clots. Warfarin prevents the activation of vitamin K, which is required for the synthesis of these clotting factors. This leads to a decrease in the production of clotting factors and a decrease in the ability of the blood to clot.
Biochemical and physiological effects:
Warfarin has several biochemical and physiological effects. It prolongs the time it takes for the blood to clot, which is measured by the prothrombin time. Warfarin also affects the levels of vitamin K-dependent clotting factors in the blood. In addition, Warfarin can cause bleeding, which is a common side effect of anticoagulant therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Warfarin has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action. It is also readily available and relatively inexpensive. However, Warfarin has some limitations for use in lab experiments. It can cause bleeding, which can be a confounding factor in studies investigating the effects of anticoagulants on thrombosis and hemostasis. In addition, Warfarin has a narrow therapeutic window, which can make it difficult to achieve the desired level of anticoagulation.
Direcciones Futuras
There are several future directions for research involving Warfarin. One area of research is the development of new anticoagulants with fewer side effects than Warfarin. Another area of research is the investigation of the effects of Warfarin on vitamin K-dependent proteins other than clotting factors. Finally, there is a need for further research to investigate the effects of Warfarin on thrombosis and hemostasis in different patient populations, such as those with renal impairment or liver disease.
Métodos De Síntesis
The synthesis of Warfarin involves several steps, starting with the condensation of salicylaldehyde with ethyl acetoacetate to form 4-hydroxy-3-coumarinyl-2-butenone. This compound is then reacted with methyl iodide to form 4-methoxy-3-coumarinyl-2-butenone. The final step involves the reaction of 4-methoxy-3-coumarinyl-2-butenone with 4-hydroxycoumarin in the presence of a base to yield Warfarin.
Aplicaciones Científicas De Investigación
Warfarin has been extensively used in scientific research for its anticoagulant properties. It has been used in studies to investigate the effects of anticoagulants on thrombosis and hemostasis. Warfarin has also been used in studies to investigate the role of vitamin K in coagulation and the effects of Warfarin on vitamin K-dependent proteins.
Propiedades
IUPAC Name |
4-ethyl-8-methyl-7-(3-oxobutan-2-yloxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-5-12-8-15(18)20-16-9(2)14(7-6-13(12)16)19-11(4)10(3)17/h6-8,11H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOTUCRACCCYTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-iodo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5000149.png)

![2-({5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-methyl-1-propanol](/img/structure/B5000167.png)
![N-(2-{[(1-methyl-2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5000171.png)
![2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5000180.png)

![(4-(3-methoxybenzyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5000199.png)
![N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5000202.png)
![2-ethoxy-4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5000209.png)

![2-(1-naphthyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5000236.png)
![methyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5000246.png)
![N-allyl-2-[(3-chloro-4-methoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5000248.png)
![1-benzyl-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B5000250.png)